

Initial Investigations into Ceftolozane Resistance Mechanisms: A Technical Guide

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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591

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Ceftolozane, combined with the β -lactamase inhibitor tazobactam, is a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa*. However, the emergence of resistance to this combination poses a significant clinical challenge. This guide provides an in-depth overview of the core mechanisms underlying **ceftolozane** resistance, detailed experimental protocols for their investigation, and quantitative data to support further research and development in this area.

Core Resistance Mechanisms

Initial investigations have identified several key mechanisms that contribute to **ceftolozane** resistance. These primarily revolve around the enzymatic degradation of the antibiotic and alterations in its molecular targets.

- **Enzymatic Degradation:** The most prominent mechanism is the hydrolysis of **ceftolozane** by β -lactamases. While **ceftolozane** is designed to be stable against the chromosomal AmpC β -lactamase of *P. aeruginosa*, resistance can emerge through two main pathways:
 - **Overexpression of AmpC:** Mutations in genes that regulate ampC expression, such as ampD, ampR, and dacB, can lead to the constitutive overproduction of the AmpC enzyme, effectively overwhelming the tazobactam inhibitor.

- Structural Modifications of AmpC: Amino acid substitutions, insertions, or deletions within the AmpC protein, particularly in the Ω -loop, can alter its substrate specificity and enhance its hydrolytic activity against **ceftolozane**.
- Acquisition of Other β -Lactamases: The presence of extended-spectrum β -lactamases (ESBLs) like PER and GES types, and carbapenemases such as KPC, VIM, IMP, and NDM, can also confer resistance to **ceftolozane/tazobactam**.
- Target Modification: Alterations in the primary targets of **ceftolozane**, the penicillin-binding proteins (PBPs), can also contribute to resistance. **Ceftolozane** has a high affinity for PBP1b, PBP1c, and PBP3. Mutations in the genes encoding these proteins, particularly *ftsI* (encoding PBP3), can reduce the binding affinity of the drug, leading to decreased susceptibility.
- Efflux Pumps and Porin Loss: While **ceftolozane** appears to be less affected by common efflux pump systems like Mex pumps compared to other β -lactams, their overexpression in combination with other resistance mechanisms may play a role. Reduced outer membrane permeability due to porin loss is also a potential, though less common, contributing factor.

Quantitative Data on Ceftolozane Resistance

The following tables summarize key quantitative data from studies investigating **ceftolozane** resistance, providing a comparative overview of minimum inhibitory concentrations (MICs) and the impact of specific mutations.

Table 1: **Ceftolozane**/Tazobactam MICs in Susceptible and Resistant *P. aeruginosa* Isolates

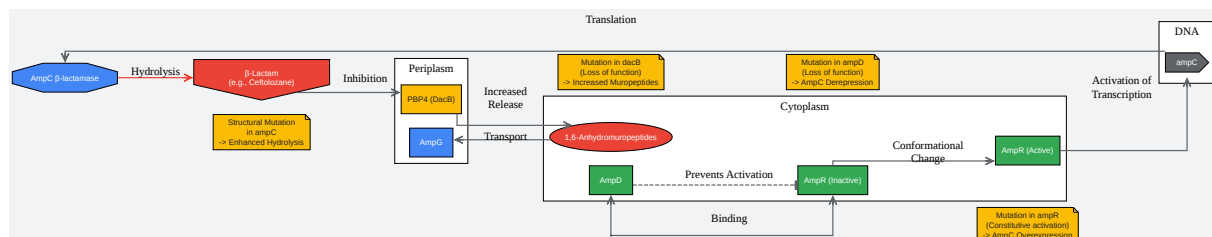
Isolate Type	Ceftolozane/Tazobactam MIC Range (µg/mL)	Key Resistance Mechanisms
Susceptible (Wild-Type)	0.25 - 2	None or basal level expression of AmpC
AmpC Overexpression	8 - 32	Mutations in ampD, ampR, dacB
AmpC Structural Variants	16 - >256	e.g., E247K, G183D, T96I, ΔG229-E247 in AmpC
Acquired β-Lactamases	16 - >256	Presence of ESBLs (e.g., GES-6) or carbapenemases
PBP3 Mutations	4 - 16	e.g., R504C in PBP3

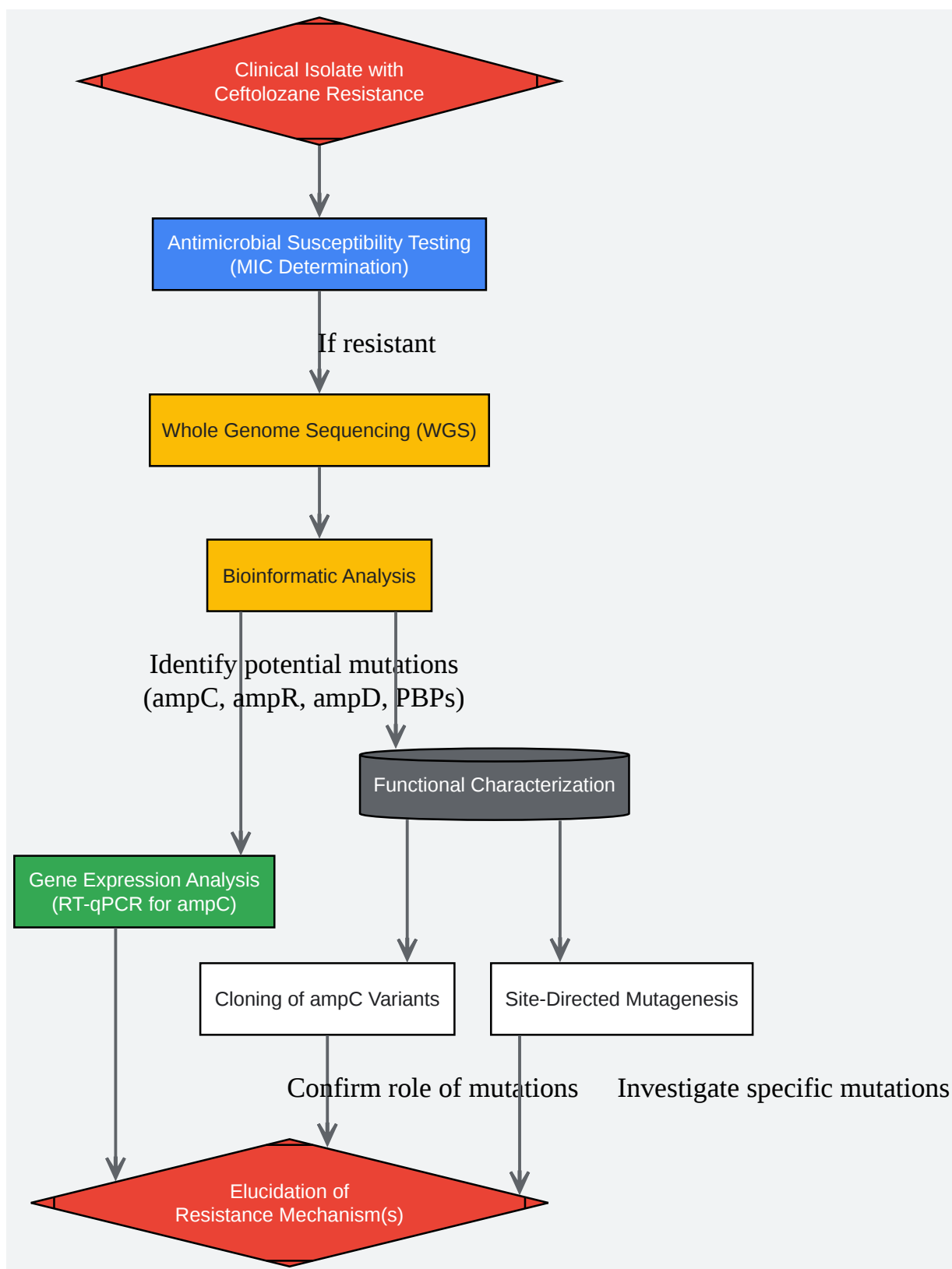
Table 2: Key Mutations Associated with **Ceftolozane** Resistance in *P. aeruginosa*

Gene	Mutation/Alteration	Effect on Ceftolozane/Tazobactam MIC
ampC	E247K	Significant increase
ampC	G183D/V	Significant increase
ampC	T96I	Significant increase
ampC	Deletion (e.g., ΔG229-E247)	High-level resistance
ampR	G154R, D135N/G	AmpC overexpression, increased MIC
ampD	Truncation/Inactivation	AmpC derepression, increased MIC
dacB (PBP4)	Inactivation	AmpC overexpression, increased MIC
ftsI (PBP3)	R504C	Increased MIC

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for AmpC-mediated resistance and a typical experimental workflow for investigating **ceftolozane** resistance.





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